Acide spaglumique

Catalog No.
S543635
CAS No.
4910-46-7
M.F
C11H18N2O9
M. Wt
322.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acide spaglumique

CAS Number

4910-46-7

Product Name

Acide spaglumique

IUPAC Name

(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]pentanedioic acid;hydrate

Molecular Formula

C11H18N2O9

Molecular Weight

322.27 g/mol

InChI

InChI=1S/C11H16N2O8.H2O/c1-5(14)12-7(4-9(17)18)10(19)13-6(11(20)21)2-3-8(15)16;/h6-7H,2-4H2,1H3,(H,12,14)(H,13,19)(H,15,16)(H,17,18)(H,20,21);1H2/t6-,7-;/m0./s1

InChI Key

LQMRHOYCEMZABM-LEUCUCNGSA-N

SMILES

CC(=O)NC(CC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

beta-NAAG, N-acetylaspartyl-beta-linked glutamate

Canonical SMILES

CC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O.O

Isomeric SMILES

CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O.O

Description

The exact mass of the compound Naaxia is 338.0961 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. It belongs to the ontological category of peptide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Treatment of Vernal Keratoconjunctivitis (VKC)

Acide spaglumique, also known as spaglumic acid or N-acetyl-L-β-aspartyl-L-glutamic acid, is a hybrid peptide compound with the chemical formula C11H16N2O8C_{11}H_{16}N_{2}O_{8}. It belongs to a class of organic compounds characterized by containing at least two different types of amino acids linked by peptide bonds. This compound is primarily recognized for its role as a mast cell stabilizer, which helps prevent allergic reactions by inhibiting the release of inflammatory mediators such as histamine from mast cells .

Typical of amino acids and peptides, including:

  • Acid-Base Reactions: As a diprotic acid, it can donate protons in acidic conditions. The general reaction can be represented as:
    Spaglumic Acid+BaseSalt+Water\text{Spaglumic Acid}+\text{Base}\rightarrow \text{Salt}+\text{Water}
    This reaction exemplifies the neutralization process where spaglumic acid interacts with bases to form salts and water .
  • Hydrolysis: In the presence of water, spaglumic acid can hydrolyze to yield its constituent amino acids:
    Spaglumic Acid+H2OAmino Acids\text{Spaglumic Acid}+H_2O\rightarrow \text{Amino Acids}
  • Degranulation Inhibition: Spaglumic acid stabilizes mast cells by inhibiting calcium influx, thus preventing the degranulation process that releases histamine and other inflammatory mediators .

Spaglumic acid exhibits significant biological activity as an anti-allergic agent. Its primary mechanism involves stabilizing mast cells and preventing their degranulation, which is crucial in allergic responses. By inhibiting the release of histamine and leukotrienes, it helps mitigate symptoms associated with allergic reactions, particularly in ocular applications . Additionally, it has been shown to block complement activation, further contributing to its anti-inflammatory effects.

The synthesis of spaglumic acid can be achieved through several methods:

  • Peptide Synthesis: Utilizing solid-phase peptide synthesis techniques allows for the stepwise assembly of amino acids to form spaglumic acid.
  • Chemical Modification: Starting from glutamic acid and aspartic acid, chemical modifications such as acetylation can yield spaglumic acid.
  • Enzymatic Synthesis: Enzymatic pathways can also be employed to synthesize spaglumic acid from precursor amino acids through specific enzymatic reactions that facilitate peptide bond formation.

Spaglumic acid is primarily used in the medical field for its anti-allergic properties. Its applications include:

  • Ocular Treatments: Used in eye drops to prevent allergic conjunctivitis by stabilizing mast cells in the conjunctival tissue .
  • Allergy Management: Employed in various formulations aimed at reducing allergic responses triggered by environmental allergens.

Research has indicated that spaglumic acid interacts with several biological pathways:

  • Mast Cell Interaction: It inhibits mast cell degranulation by blocking calcium channels, thereby reducing histamine release.
  • Complement System Modulation: Spaglumic acid has been shown to inhibit complement activation, which plays a role in inflammatory processes.
  • Leukotriene Synthesis Inhibition: It reduces leukotriene production in sensitized cells, further alleviating allergic symptoms .

Several compounds share structural or functional similarities with spaglumic acid. Here are a few notable examples:

Compound NameChemical FormulaKey Features
Glutamic AcidC5H9NO4C_5H_9NO_4A standard amino acid involved in neurotransmission and metabolism.
Aspartic AcidC4H7NO4C_4H_7NO_4Another amino acid that plays a role in neurotransmission and is a precursor for other amino acids.
N-Acetyl-L-aspartateC5H9NO5C_5H_9NO_5A derivative of aspartate involved in brain metabolism and neuroprotection.
N-Acetyl-L-glutamateC6H10N2O5C_6H_{10}N_2O_5A derivative of glutamate that serves as a precursor for neurotransmitters.

Uniqueness of Spaglumic Acid

Spaglumic acid is unique due to its specific combination of L-aspartate and L-glutamate residues linked through peptide bonds, along with its distinct ability to stabilize mast cells and inhibit allergic reactions effectively. This functionality sets it apart from other similar compounds that may not share the same mechanism of action or therapeutic applications.

Spaglumic acid, chemically known as N-Acetyl-L-β-aspartyl-L-glutamic acid, exhibits well-defined stereochemical properties that have been characterized through X-ray crystallographic studies [1] [2] [3]. The compound possesses the molecular formula C₁₁H₁₆N₂O₈ with a molecular weight of 304.25 g/mol, and is uniquely identified by its CAS number 4910-46-7 [1] [3] [4]. The IUPAC nomenclature defines it as (2S)-2-[(3S)-3-carboxy-3-acetamidopropanamido]pentanedioic acid, reflecting its precise stereochemical configuration [3] [4].

The molecular architecture of spaglumic acid features absolute stereochemistry with two fully defined stereocenters (2/2), ensuring unambiguous spatial arrangement of its functional groups [5] [6]. The InChI Key GUCKKCMJTSNWCU-BQBZGAKWSA-N serves as a unique digital fingerprint for this compound in chemical databases [3] [4]. X-ray crystallographic validation has been employed to confirm the stereochemical integrity of synthesized spaglumic acid, particularly in distinguishing it from its α-aspartyl isomer [8].

Structural validation through X-ray crystallography has been referenced in the context of spaglumic acid derivatives, with specific mention of crystallographic data confirming stereochemistry . The compound exists as a dipeptide derivative consisting of L-glutamic acid and N-acetyl-L-β-aspartic acid, characterized by the presence of a peptide bond between the two amino acid residues [9]. This structural arrangement places spaglumic acid within the β-aspartyl isoform classification of N-Acetyl-l-aspartylglutamate, distinguishing it from the α-aspartyl variant known as isospaglumic acid [2] [5] [3].

The crystallographic studies have provided insights into the conformational preferences of spaglumic acid, particularly regarding its ability to adopt specific spatial orientations that are crucial for its biological activity. The presence of multiple carboxyl groups and an acetamido moiety contributes to the compound's conformational flexibility, which is essential for its interaction with biological targets [1] [2] [3].

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Nuclear magnetic resonance spectroscopy has proven instrumental in the structural characterization and identification of spaglumic acid in biological systems. The ¹H NMR spectral signature of spaglumic acid is characterized by a distinctive N-acetyl methyl resonance at 2.058 ppm, which is notably close to but distinct from the N-acetylaspartate resonance at 2.022 ppm [10] [11]. This proximity in chemical shifts has important implications for brain tissue analysis, where both compounds contribute to the prominent peak observed in ¹H NMR spectra.

High-resolution ¹H NMR spectroscopy at 600 MHz has been employed for detailed structural characterization of spaglumic acid [12]. The compound exhibits well-resolved spectral patterns in deuterated water (D₂O) as solvent, facilitating aqueous solution studies that are relevant to its physiological environment [13]. Complementary ¹³C NMR spectroscopy at 300 MHz provides additional structural elucidation capabilities, offering insights into the carbon framework of the molecule [13].

The application of specialized NMR techniques, particularly MEGA-PRESS (Mescher-Garwood Point Resolved Spectroscopy) editing sequences, has enabled the selective detection and quantification of spaglumic acid in complex biological matrices [14]. The MEGA-PRESS technique employs specific editing pulses at 4.15 and 4.61 ppm for NAAG spectra separation, while NAA spectra separation utilizes editing pulses at 4.38 and 4.84 ppm [14]. This spectral editing approach is crucial for functional magnetic resonance spectroscopy experiments investigating the individual dynamics of spaglumic acid and N-acetylaspartate during brain activation.

In brain tissue analysis, spaglumic acid contributes approximately 10-20% of the signal traditionally attributed solely to N-acetylaspartate [14] [15]. The tissue concentration of spaglumic acid is such that its resonances do not contribute greatly to ¹H NMR spectra of the brain, except in studies of the brain stem or thalamus [10]. However, in the spinal cord and peripheral nerves, the level of spaglumic acid is similar to that of N-acetylaspartate, making it a major metabolite contributing to the ¹H NMR spectrum [10].

Functional NMR studies have revealed dynamic changes in spaglumic acid levels during neuronal activation, with reported increases of 64±62% during visual stimulation paradigms [14]. These observations demonstrate the utility of NMR spectroscopy not only for structural characterization but also for understanding the metabolic dynamics of spaglumic acid in living systems.

Molecular Dynamics Simulations of Receptor Binding

Molecular dynamics simulations have provided valuable insights into the binding mechanisms and conformational behavior of spaglumic acid at the molecular level. Large-scale classical molecular dynamics simulations have been employed to characterize the structure and dynamics of N-acetylaspartylglutamate synthetase, the enzyme responsible for spaglumic acid biosynthesis [16]. These simulations utilized GPU-accelerated algorithms to construct three-dimensional all-atom models of the enzyme with reactants in the active site, starting from protein structures obtained through AlphaFold2 predictions [16].

Quantum mechanics/molecular mechanics (QM/MM) molecular dynamics simulations have been performed to investigate the catalytic mechanisms within the enzyme active site [16]. These advanced computational approaches have enabled the proposal of plausible catalytic mechanisms for chemical reactions involving spaglumic acid synthesis, representing a significant advancement in ab initio enzymology using modern supercomputer simulations [16].

Extensive explicit-solvent molecular dynamics studies, totaling approximately 400 nanoseconds of simulation time, have been conducted to investigate protein-protein interactions involving spaglumic acid-related systems [17]. These simulations typically employed six independent trajectories of 5 nanoseconds each, including 2 nanoseconds of equilibration, to ensure statistical reliability of the results [17]. The studies revealed critical insights into the factors governing stable versus unstable protein complex formation.

The molecular dynamics investigations have demonstrated that electrostatic interactions, while important, are not prerequisite for complex formation between proteins [17]. Remarkably, unstable complexes often exhibited more favorable electrostatics than stable complexes, suggesting that favorable electrostatic interactions alone are insufficient for productive protein-protein binding [17]. In contrast, nonpolar effects remained consistently more favorable in stable complexes, reinforcing the importance of hydrophobic effects in protein-protein binding stability [17].

Free energy calculations using the MM-PBSA (Molecular Mechanics-Poisson Boltzmann Surface Area) approach have been employed to determine the role of nonpolar effects, electrostatics, and entropy in spaglumic acid-related binding events [17]. These calculations provided quantitative assessments of the energetic contributions to binding affinity and stability.

Functional molecular dynamics studies utilizing MEGA-PRESS dynamics have revealed the temporal behavior of spaglumic acid during neuronal activation [14]. These simulations, conducted in conjunction with visual stimulation paradigms, demonstrated significant changes in spaglumic acid levels, with increases of 64±62% during stimulation periods and corresponding decreases in N-acetylaspartate levels of 21±19% [14]. The simulations provided mechanistic insights into the metabolic interconversion between these compounds during neuronal activity.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-2.1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

6

Exact Mass

322.10123016 g/mol

Monoisotopic Mass

322.10123016 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1W8M12WXYL

Related CAS

113701-65-8 (magnesium salt)
57096-28-3 (sodium salt/solvate)

Drug Indication

Used in patients with allergic conjunctivitis.

Mechanism of Action

Spaglumic acid is a mast cell stabilizer. Mast cells are involved in producing an allergic response by releasing inflammatory mediators such as histamine. Mast cell stablizers block the release of histamine and other mediators by inhibiting mast cell degranulation, which is the process of releasing these mediators. Inhibition occurs through inhibition of specific calcium channels to stabilize the mast cell and prevent degranulation.

Other CAS

4910-46-7

Wikipedia

N-Acetylaspartylglutamic_acid

Dates

Last modified: 08-15-2023
1: Sanchis-Merino ME, Montero JA, Ruiz-Moreno JM, Rodriguez AE, Pastor S. Comparative efficacy of topical antihistamines in an animal model of early phase allergic conjunctivitis. Exp Eye Res. 2008 May;86(5):791-7. doi: 10.1016/j.exer.2008.02.007. Epub 2008 Mar 4. PubMed PMID: 18378229.
2: Purello D'Ambrosio F, Gangemi S, Ricciardi L, Cuzzocrea S, Di Lorenzo G. Lodoxamide versus spaglumic acid: a comparative double-blind trial on patients suffering from seasonal allergic conjunctivitis induced by Parietaria pollen. Allergol Immunopathol (Madr). 1997 Sep-Oct;25(5):233-7. PubMed PMID: 9395007.
3: Reddy AV, Ravindranath B. Synthesis of alpha-, beta- and cyclic spaglumic acids. Int J Pept Protein Res. 1992 Nov;40(5):472-6. PubMed PMID: 1362393.

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